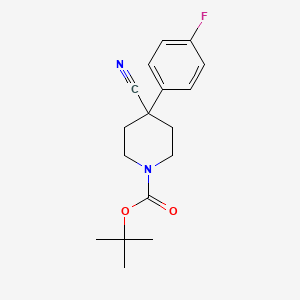

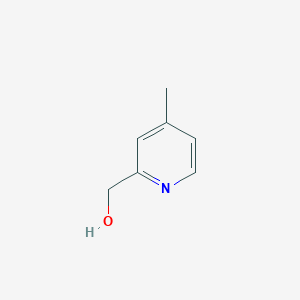

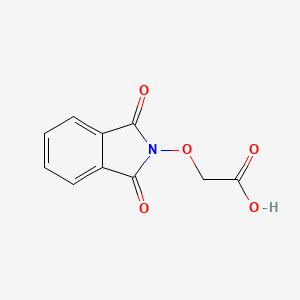

![molecular formula C6H4N4O2 B1313576 5-nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 63572-73-6](/img/structure/B1313576.png)

5-nitro-1H-pyrazolo[3,4-b]pyridine

Overview

Description

5-nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound . It is part of the pyrazolopyridines family, which are bicyclic heterocyclic compounds . These compounds can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been achieved through various methods . For instance, one method involves the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves starting from 1-phenyl-3-methyl-5-amino-pyrazole, which is treated with 1,3-diketones in glacial AcOH .

Molecular Structure Analysis

The molecular structure of this compound is C6H4N4O2 . The structure of these compounds is closely similar to the purine bases adenine and guanine . This structural similarity has attracted the interest of medicinal chemists .

Chemical Reactions Analysis

1H-pyrazolo[3,4-b]pyridines have been used in a variety of chemical reactions . For instance, they have been used in the synthesis of fused pyrazoloazines . They have also been used in the synthesis of compounds with a methylene, sulfur, sulfoxide, or cyclopropyl group as a linker .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 164.12 g/mol . It has a topological polar surface area of 87.4 Ų . It has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

Synthesis and Chemical Properties

- Domino Reactions : Novel N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines were synthesized via domino reactions involving the formation of multiple bonds and creation of a six-membered ring, catalyzed by l-proline in an environmentally friendly approach (Gunasekaran, Prasanna, & Perumal, 2014).

- Versatility in Synthesis : A review on pyrazolo[3,4-b]pyridines highlighted their synthesis methods and diverse substituent possibilities, noting the significant number of compounds and patents involving this structure (Donaire-Arias et al., 2022).

- Multicomponent Domino Process : The preparation of pyrazolo[3,4-b]pyridine-5-nitrile derivatives was achieved in a novel process, which highlights the flexibility and potential for innovative synthesis methods (Aggarwal et al., 2016).

Biomedical Applications

- Role in Medicinal Chemistry : Pyrazolo[3,4-b]pyridines are key pharmacophores in drug discovery due to their presence in biologically active natural compounds. They are crucial in the development of new pharmaceuticals (Lin et al., 2020).

Material Science and Energetic Materials

- Energetic Derivatives : In the context of energetic materials, pyrazolo[3,4-b]pyridines derivatives have been explored for their potential in detonation properties and thermal stability, demonstrating their applicability in material science (Zhai et al., 2019).

Miscellaneous Applications

- Diverse Heterocyclic Derivatives : These compounds are used as intermediates for synthesizing various heterocyclic derivatives, showcasing their versatility in different chemical reactions (Aly et al., 2019).

- Aqueous Media Synthesis : Demonstrating environmentally friendly approaches, pyrazolo[3,4-b]pyridines were synthesized in aqueous media, emphasizing the trend towards greener chemistry (Shi et al., 2007).

These diverse applications and studies indicate the significant role of 5-nitro-1H-pyrazolo[3,4-b]pyridine in various fields of scientific research, ranging from synthetic chemistry to material science and biomedical applications.

Current Uses of Hydroxychloroquine in Medical Treatment

1. Treatment of COVID-19

- Potential for COVID-19 : Hydroxychloroquine has been evaluated for its potential in treating COVID-19 due to its anti-inflammatory and antiviral effects. Various studies have been conducted to assess its efficacy in this context, although results have been mixed (Sinha & Balayla, 2020).

2. Autoimmune Diseases

- Chronic Diseases : Hydroxychloroquine is commonly used for chronic diseases like systemic lupus erythematosus and rheumatoid arthritis due to its immunomodulatory properties (Kalia & Dutz, 2007).

3. Malaria Treatment and Prophylaxis

- Antimalarial Use : Traditionally, hydroxychloroquine is used for the treatment and prevention of malaria (Song et al., 2020).

Safety and Monitoring

- Cardiac Safety Concerns : Studies have highlighted potential cardiac adverse effects, including QT prolongation and arrhythmias, associated with hydroxychloroquine use, especially when combined with other medications (Jankelson et al., 2020).

4. Dermatological Applications

- Use in Dermatology : Hydroxychloroquine has been used for over 50 years in treating skin diseases, with recent clinical data confirming its usefulness in treating lupus erythematosus (Kalia & Dutz, 2007).

5. Research and Clinical Trials

- Ongoing Research : Despite controversies, hydroxychloroquine is still under investigation in clinical trials for various applications, including COVID-19 treatment and prophylaxis (Singh, Chauhan, & Kakkar, 2020).

Mechanism of Action

Target of Action

Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

It is known that pyrazolo[3,4-b]pyridines can present two possible tautomeric forms: the 1h- and 2h-isomers . These structures have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

Biochemical Pathways

It is known that once trks are activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including ras/erk, plc-γ, and pi3k/akt) are triggered, which are associated with the proliferation, differentiation, and survival of cells .

Result of Action

It is known that the continuous activation of the intracellular kinase domain of trk proteins can lead to cancers .

Action Environment

It is known that the synthesis of pyrazolo[3,4-b]pyridine derivatives can be influenced by various conditions .

Future Directions

Biochemical Analysis

Biochemical Properties

5-nitro-1H-pyrazolo[3,4-b]pyridine plays a pivotal role in various biochemical reactions. It has been found to interact with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation. This compound derivatives have shown inhibitory activity against TRKA, a subtype of TRKs, with significant selectivity . This interaction is crucial as it can potentially lead to the development of therapeutic agents for cancer treatment.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound derivatives have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM . These effects are mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with TRKA involves binding to the kinase domain, resulting in the inhibition of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are critical for cell proliferation, differentiation, and survival, and their inhibition can lead to reduced cancer cell growth.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are essential for understanding its long-term effects on cellular function. Studies have shown that certain derivatives of this compound possess good plasma stability and low inhibitory activity against cytochrome P450 isoforms, except CYP2C9 . This stability is crucial for maintaining its biological activity over time and ensuring consistent experimental results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Research has indicated that higher doses of the compound can lead to increased cytotoxicity and adverse effects. For example, certain derivatives have shown potent anticancer effects in vitro and in vivo, with significant activity against resistant TRK mutants . It is essential to determine the optimal dosage to balance efficacy and toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound’s metabolism can affect its bioavailability and therapeutic potential. For instance, its interaction with cytochrome P450 enzymes can lead to metabolic activation or deactivation, impacting its overall efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can influence its localization and accumulation within target tissues, affecting its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interaction with biomolecules and its overall biological activity .

properties

IUPAC Name |

5-nitro-1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-10(12)5-1-4-2-8-9-6(4)7-3-5/h1-3H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLQRSOJODHPES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=NC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493459 | |

| Record name | 5-Nitro-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63572-73-6 | |

| Record name | 5-Nitro-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

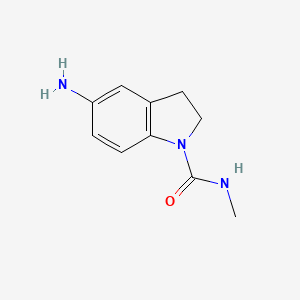

![[4-(Methylamino)-3-nitrophenyl]methanol](/img/structure/B1313496.png)

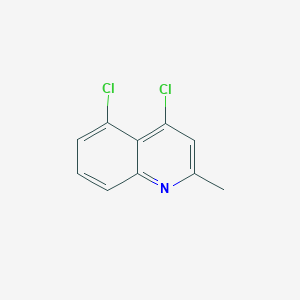

![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)

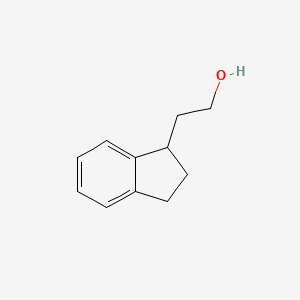

![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)